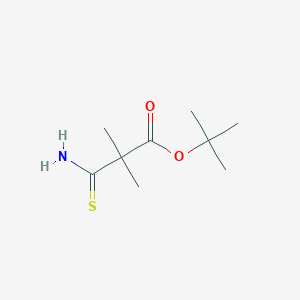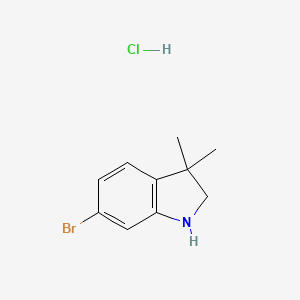
4-Bromo-2-chloro-3-fluorobenzonitrile
Descripción general
Descripción
4-Bromo-2-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a nitrile group.
Mecanismo De Acción
Target of Action
4-Bromo-2-chloro-3-fluorobenzonitrile is a chemical compound that primarily targets ketone oxime anions . These anions play a crucial role in various biochemical reactions, particularly in the formation of aryloxime adducts .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, this compound reacts with ketone oxime anions to form aryloxime adducts . This interaction results in changes to the chemical structure of the targets, thereby altering their function.
Biochemical Pathways
The formation of aryloxime adducts affects various biochemical pathways. These adducts can undergo cyclization under aqueous acidic conditions to produce ketones . Ketones are crucial intermediates in many biochemical pathways, including energy metabolism and synthesis of other bioactive compounds.
Pharmacokinetics
Like many other benzonitriles, it is expected to have good bioavailability due to its small size and ability to form stable complexes with biological targets .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. The formation of ketones can influence a wide range of cellular processes, from energy production to signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which may affect its distribution and interaction with targets in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under specific conditions, it can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include ketone oxime anions, which react with the compound in both solution and solid phases.
Cyclization: Aqueous acidic conditions are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-3-fluorobenzonitrile has several applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-fluorobenzonitrile: Another similar compound with different positioning of the halogen atoms, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-chloro-3-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .
Propiedades
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURYJYBRHJJICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)





![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)


![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)

![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
